5-Bromothieno[3,2-b]thiophene-2-carboxylic acid
Description
5-Bromothieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a fused thieno[3,2-b]thiophene core substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position. Its synthesis typically involves Suzuki coupling of 5-bromothieno[3,2-b]thiophene-2-carbaldehyde with boronic acids or bromination of precursor thieno[3,2-b]thiophene derivatives . The compound has garnered attention for its applications in medicinal chemistry, particularly as a potent GPR35 agonist (EC₅₀ = 0.12 µM in HT-29 cells) , and in materials science due to its conjugated π-system, which is advantageous for organic semiconductors and optical chemosensors .
Properties
IUPAC Name |
5-bromothieno[3,2-b]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO2S2/c8-6-2-4-3(12-6)1-5(11-4)7(9)10/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZFZHLHTDFWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378448-42-0 | |
| Record name | 5-bromothieno[3,2-b]thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[3,2-b]thiophene-2-carboxylic acid typically involves the bromination of thieno[3,2-b]thiophene followed by carboxylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the thiophene ring. The subsequent carboxylation step can be achieved using carbon dioxide in the presence of a suitable base, such as potassium carbonate, to form the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,2-b]thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
5-Bromothieno[3,2-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of organic electronic materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 5-Bromothieno[3,2-b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Key Findings :
- Bromine vs. Chlorine : Replacement of bromine with chlorine (e.g., 5-chloro analogue) abolishes GPR35 agonist activity, highlighting the critical role of bromine in receptor interaction .
- Core Structure: Benzo[b]thiophene analogues (e.g., 5-bromobenzo[b]thiophene-2-carboxylic acid) exhibit reduced conjugation and lack reported bioactivity compared to the thieno[3,2-b]thiophene backbone .
Functional Group Modifications
Table 2: Impact of Functional Group Changes on Activity
Key Findings :
- Carboxylic Acid Necessity : Esterification (e.g., ethyl carboxylate) renders the compound inactive, underscoring the carboxylic acid’s role in hydrogen bonding with GPR35 .
- Substituent Effects : Removal of bromine or methyl groups reduces potency by >600-fold, while alkyl chain elongation (e.g., hexyl) decreases efficacy due to steric hindrance .
Biological Activity
5-Bromothieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrOS
- Molecular Weight : 263.13 g/mol
- SMILES : C1=C(SC2=C1SC(=C2)Br)C(=O)O
- InChIKey : PMZFZHLHTDFWBI-UHFFFAOYSA-N
The compound features a bromine atom at the 5-position of the thiophene ring, which contributes to its unique chemical properties and potential reactivity in biological systems .
Biological Activities
Research on the biological activity of this compound is still emerging, but related compounds have shown promising results in various studies:
- Antimicrobial Activity : Thiophene derivatives are often evaluated for their antimicrobial properties. Initial studies suggest that this compound may exhibit similar activities, potentially effective against bacterial strains such as Staphylococcus aureus and Escherichia coli due to structural similarities with other active thiophene derivatives.
- Anti-inflammatory Properties : Compounds with fused thiophene structures often demonstrate anti-inflammatory effects. The bromine substituent may enhance these activities by influencing interactions with inflammatory pathways or enzymes.
- Anticancer Potential : Preliminary investigations indicate that compounds in this class may possess anticancer properties. Research into similar structures has highlighted their ability to inhibit cancer cell proliferation, suggesting a need for further exploration of this compound in this context.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or microbial growth.
- Cellular Interaction : Its structure allows for interaction with cellular targets, potentially disrupting normal cellular functions in pathogens or cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Thieno[3,2-b]thiophene-2-carboxylic acid | Lacks bromine substituent | More reactive due to absence of halogen |
| 5-Chlorothieno[3,2-b]thiophene-2-carboxylic acid | Chlorine instead of bromine | Different electronic properties due to chlorine |
| 5-Methylthieno[3,2-b]thiophene-2-carboxylic acid | Methyl group at the 5-position | Alters solubility and potential biological activity |
The presence of bromine in this compound enhances its reactivity compared to these compounds, potentially leading to novel applications in drug development and organic synthesis.
Research Findings and Case Studies
- Synthesis and Evaluation : A study focused on synthesizing thiophene derivatives found that variations in substituents significantly influenced biological activity. The researchers noted that compounds with halogen substitutions often exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .
- Minimum Inhibitory Concentration (MIC) Studies : Although specific MIC values for this compound are not yet available, related studies on similar thiophene compounds report MIC values against S. aureus ranging from 32 µg/mL to >256 µg/mL depending on structural modifications. These findings underscore the importance of ongoing research into this compound's efficacy against resistant strains .
Q & A
Basic: What are the primary synthetic routes for 5-Bromothieno[3,2-b]thiophene-2-carboxylic acid, and how is purity optimized?
The synthesis typically involves bromination of a thiophene precursor followed by carboxylation. For example, the Schmidt reaction (used for analogous compounds) employs a primary amine reacting with a halogenated carboxylic acid derivative in a solvent like dichloromethane, with a base (e.g., KOH) to drive the reaction . Purity optimization includes:
- Recrystallization from ethanol/water mixtures.
- Chromatographic purification (silica gel, eluent: hexane/ethyl acetate gradient).
- Monitoring via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to confirm ≥98% purity .
Advanced: How can reaction conditions be tailored to improve yield in large-scale synthesis?
Key variables include:
- Temperature control : Maintaining 0–5°C during bromination prevents side reactions (e.g., di-bromination) .
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while non-polar solvents (toluene) improve selectivity in cyclization steps .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling steps increase efficiency .
- In-situ monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy :
- Mass spectrometry : ESI-MS (negative mode) shows [M-H]⁻ peak at m/z 256.0 (theoretical 257.1) .
- Elemental analysis : Confirms C, H, S, Br content within ±0.3% of theoretical values .
Advanced: How do structural modifications influence its biological activity in anti-inflammatory studies?
Derivatives with electron-withdrawing groups (e.g., -NO₂ at position 3) show enhanced COX-2 inhibition (IC₅₀: 0.8 µM vs. 2.1 µM for parent compound) . Methodological considerations:
- Docking studies : Use AutoDock Vina to predict binding affinity to COX-2 (PDB: 5KIR).
- In vitro assays : Measure IL-6/TNF-α suppression in LPS-induced macrophages (EC₅₀: 5–20 µM) .
- Control experiments : Compare with indomethacin to validate assay reliability .
Basic: What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (LD₅₀ dermal: >2000 mg/kg in rats) .
- Ventilation : Use fume hoods to prevent inhalation (LC₅₀ inhalational: >5 mg/L in mice) .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before incineration .
Advanced: How can conflicting biological activity data be resolved in structure-activity studies?
Conflicting data (e.g., variable IC₅₀ values across studies) require:
- Dose-response validation : Repeat assays with 8–10 concentration points to ensure curve accuracy.
- Metabolic stability testing : Use liver microsomes (human/rat) to rule out rapid degradation .
- Orthogonal assays : Combine COX inhibition with NF-κB luciferase reporter assays to confirm mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
